Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]-
Description
Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- is an organic compound with the molecular formula C9H15ClO2. It contains 27 atoms: 15 hydrogen atoms, 9 carbon atoms, 2 oxygen atoms, and 1 chlorine atom . This compound is known for its unique structure, which includes a cycloheptene ring and a chloroethanol moiety.
Properties
CAS No. |
61692-14-6 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-(2-chlorocyclohept-2-en-1-yl)oxyethanol |
InChI |
InChI=1S/C9H15ClO2/c10-8-4-2-1-3-5-9(8)12-7-6-11/h4,9,11H,1-3,5-7H2 |
InChI Key |
UNVCQLGFODKKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=CC1)Cl)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- typically involves the reaction of 2-chloroethanol with cycloheptene oxide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 60-80°C and using a solvent like ethanol or methanol to dissolve the reactants .
Industrial Production Methods
Industrial production of Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the chloroethanol moiety into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the chloroethanol moiety allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A simpler compound with the formula C2H5ClO, used as a precursor to ethylene oxide and in the production of pharmaceuticals and plasticizers.
2-(2-Chloroethoxy)ethanol: A related compound with the formula C4H9ClO2, used in the synthesis of other chemicals and as a solvent.
Uniqueness
Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- is unique due to its cycloheptene ring structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler compounds like 2-chloroethanol .
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